N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride
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Overview
Description
N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a][1,4]diazepine ring with a pyridazine-4-carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a][1,4]diazepine core, followed by the introduction of the pyridazine-4-carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide
- **N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide dihydrochloride
Uniqueness
N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its trihydrochloride form may also offer advantages in terms of solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C13H19Cl3N6O |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethyl)pyridazine-4-carboxamide;trihydrochloride |
InChI |
InChI=1S/C13H16N6O.3ClH/c20-13(11-1-2-17-18-7-11)16-6-10-5-14-8-12-15-3-4-19(12)9-10;;;/h1-4,7,10,14H,5-6,8-9H2,(H,16,20);3*1H |
InChI Key |
UVICIBXKGUEMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)CNC(=O)C3=CN=NC=C3.Cl.Cl.Cl |
Origin of Product |
United States |
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